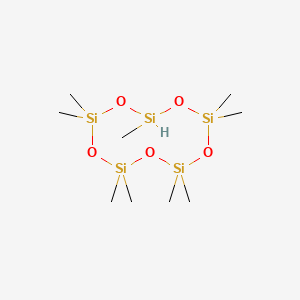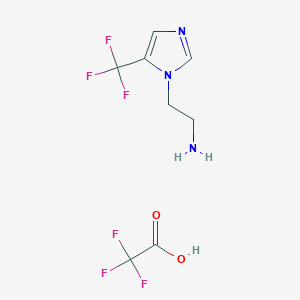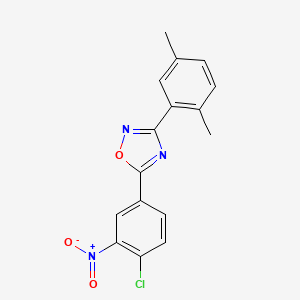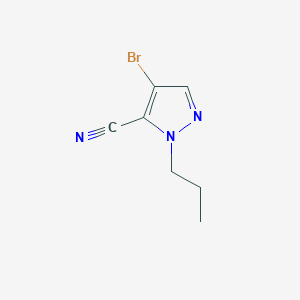
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is notable for its stability and resistance to various chemical reactions, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of organosilicon precursors under controlled conditions. One common method includes the hydrolysis of dimethyldichlorosilane followed by condensation reactions to form the cyclic structure. The reaction conditions often require a temperature range of 30-40°C and the presence of a catalyst such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of reactants and catalysts to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is known for its resistance to oxidation and reduction reactions due to the presence of stable silicon-oxygen bonds. it can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions typically occur under mild conditions, with temperatures ranging from 25-50°C and the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from the reactions of this compound include substituted organosilicon compounds. These products retain the cyclic structure but have different functional groups attached, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen chemistry.
Biology: Its stability and low toxicity make it suitable for use in biological studies, particularly in the development of biocompatible materials.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane involves its interaction with molecular targets through its silicon-oxygen framework. The compound can form stable complexes with various molecules, facilitating their transport and delivery. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to the compound’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane: This compound has an additional methyl group on each silicon atom, making it more hydrophobic and less reactive.
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane: This compound has fewer methyl groups, resulting in different physical and chemical properties.
Uniqueness
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its specific arrangement of silicon and oxygen atoms, which provides a balance between hydrophobicity and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring stable and inert materials.
Eigenschaften
CAS-Nummer |
17519-27-6 |
|---|---|
Molekularformel |
C9H28O5Si5 |
Molekulargewicht |
356.74 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C9H28O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h15H,1-9H3 |
InChI-Schlüssel |
RANRYLVWOKWNLL-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)



![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
